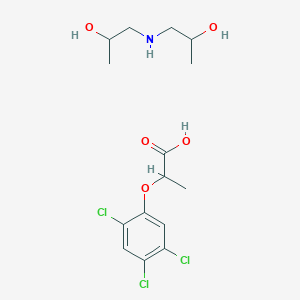
Fenoprop diisopropanolamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fenoprop diisopropanolamine is a chemical compound that combines the properties of fenoprop and diisopropanolamine. Diisopropanolamine, on the other hand, is a chemical compound with the molecular formula C6H15NO2, used as an emulsifier, stabilizer, and chemical intermediate . The combination of these two compounds results in a unique chemical entity with diverse applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
Fenoprop diisopropanolamine can be synthesized through the reaction of fenoprop with diisopropanolamine. The synthesis involves the reaction of fenoprop with diisopropanolamine under controlled conditions to form the desired product. The reaction typically requires a solvent, such as methanol or ethanol, and is carried out at a temperature range of 50-70°C. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process begins with the preparation of fenoprop and diisopropanolamine in separate reactors. These compounds are then mixed in a central reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation and recrystallization to obtain the final compound with high purity.
化学反应分析
Types of Reactions
Fenoprop diisopropanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; temperature range25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperature range0-25°C.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); temperature range25-70°C.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Fenoprop diisopropanolamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.
Biology: Employed in studies related to plant growth regulation and herbicide activity.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized as an emulsifier and stabilizer in various industrial processes.
作用机制
The mechanism of action of fenoprop diisopropanolamine involves its interaction with specific molecular targets and pathways. Fenoprop mimics the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth in plants . Diisopropanolamine acts as a stabilizer and emulsifier, enhancing the compound’s overall stability and effectiveness. The combination of these two compounds results in a synergistic effect, making this compound a potent herbicide and plant growth regulator.
相似化合物的比较
Similar Compounds
Diisopropanolamine: A chemical compound used as an emulsifier, stabilizer, and chemical intermediate.
Mecoprop: Another phenoxy herbicide with similar herbicidal activity.
Dichlorprop: A phenoxy herbicide used for controlling broad-leaved weeds.
Uniqueness
This compound is unique due to its combination of fenoprop and diisopropanolamine, resulting in enhanced stability and effectiveness. The compound’s ability to mimic auxin growth hormone and act as a stabilizer makes it a versatile and potent chemical entity with diverse applications in various fields.
属性
CAS 编号 |
53404-09-4 |
|---|---|
分子式 |
C15H22Cl3NO5 |
分子量 |
402.7 g/mol |
IUPAC 名称 |
1-(2-hydroxypropylamino)propan-2-ol;2-(2,4,5-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3.C6H15NO2/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-5(8)3-7-4-6(2)9/h2-4H,1H3,(H,13,14);5-9H,3-4H2,1-2H3 |
InChI 键 |
QMJLTFISGMCYCS-UHFFFAOYSA-N |
规范 SMILES |
CC(CNCC(C)O)O.CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


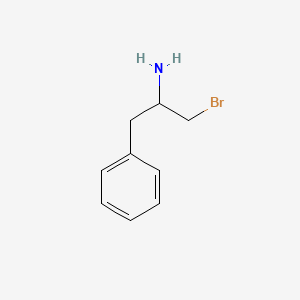
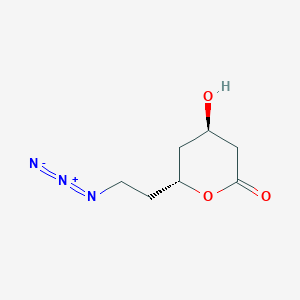
![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)

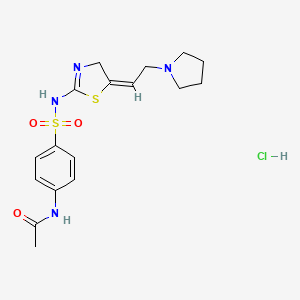
![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
![(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13753729.png)
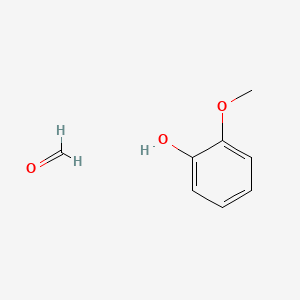

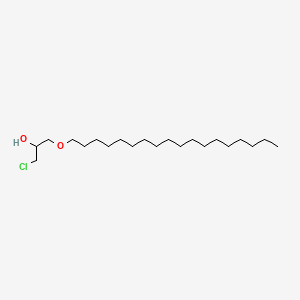
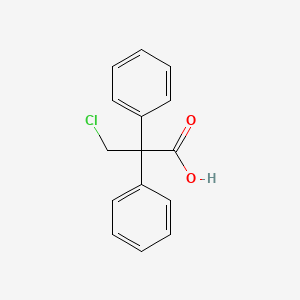

![4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13753789.png)
